
2-(Methylthio)-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylthio)-5-(trifluoromethyl)pyridine is an organic compound characterized by the presence of a trifluoromethyl group and a methylthio group attached to a pyridine ring
Mecanismo De Acción
Target of Action
It’s known that similar compounds play a significant role in various types of tumors by targeting fgfrs .
Mode of Action
It’s known that similar compounds undergo protodeboronation, a radical approach that allows for formal anti-markovnikov alkene hydromethylation . This process involves the removal of the boron moiety from the compound .
Biochemical Pathways
Similar compounds are known to affect the fgfr signaling pathway, which plays an essential role in various types of tumors .
Result of Action
Similar compounds are known to have potent activities against fgfr1 .
Análisis Bioquímico
Biochemical Properties
2-(Methylthio)-5-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-centered radical intermediates . These interactions are essential for the compound’s role in pharmaceuticals, agrochemicals, and materials science . The nature of these interactions often involves the formation of stable complexes that can undergo further chemical transformations.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells. Additionally, this compound can impact cellular signaling by interacting with specific receptors or enzymes, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the specific context . The compound’s ability to form stable complexes with enzymes and other proteins is a key aspect of its molecular mechanism. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains relatively stable under controlled conditions, but its degradation products can also have significant biochemical effects. Long-term exposure to this compound in in vitro or in vivo studies has revealed changes in cellular metabolism and function, highlighting the importance of temporal factors in its biochemical analysis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism . At higher doses, toxic or adverse effects can be observed, including disruptions in metabolic pathways and cellular signaling. Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects transition from beneficial to harmful. These findings underscore the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can influence metabolic flux and metabolite levels within cells. For example, the compound’s role in radical trifluoromethylation highlights its involvement in pathways related to the synthesis of pharmaceuticals and agrochemicals . The modulation of enzyme activity by this compound can lead to changes in the concentrations of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficient transport of this compound is essential for its biochemical activity, as it ensures that the compound reaches its target sites within cells. Additionally, the distribution patterns of this compound can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is a critical factor in its biochemical activity . This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall function. For instance, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm could impact metabolic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of 2-(Methylthio)-5-(trifluoromethyl)pyridine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and continuous flow reactors are often employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylthio)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
2-(Methylthio)-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)pyridine: Lacks the methylthio group, resulting in different chemical properties and reactivity.
2-(Methylthio)pyridine: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.
5-(Trifluoromethyl)pyridine: Lacks the methylthio group, leading to different applications and reactivity.
Uniqueness
The combination of these functional groups enhances the compound’s reactivity, stability, and potential for use in various fields .
Propiedades
IUPAC Name |
2-methylsulfanyl-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NS/c1-12-6-3-2-5(4-11-6)7(8,9)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCQHFLFXMBDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2607034.png)
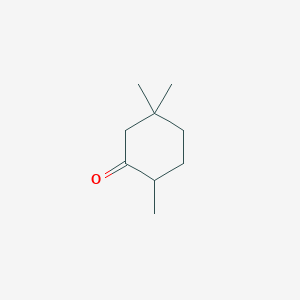
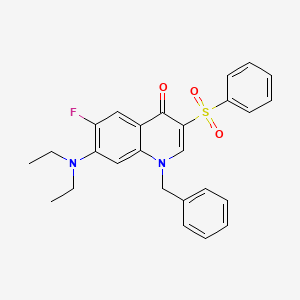
![ethyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2607037.png)
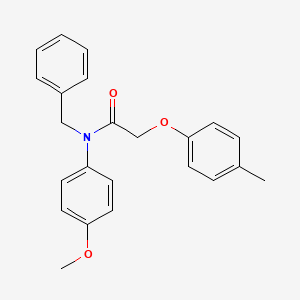
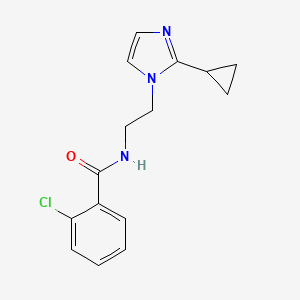
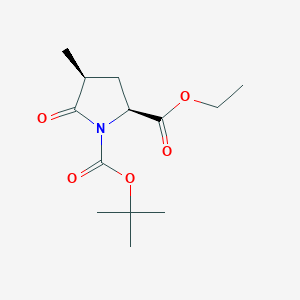
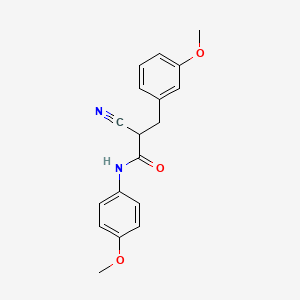
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2607045.png)
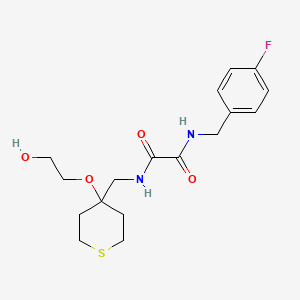
![Ethyl 3-(4-chlorophenyl)-5-(2-ethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2607049.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607053.png)
![N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide](/img/structure/B2607055.png)
